4-(Piperonylideneamino)phenyl sulfone

Description

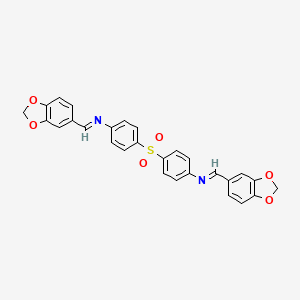

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[4-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O6S/c31-37(32,23-7-3-21(4-8-23)29-15-19-1-11-25-27(13-19)35-17-33-25)24-9-5-22(6-10-24)30-16-20-2-12-26-28(14-20)36-18-34-26/h1-16H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBUKWYBJLNMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103278-24-6 | |

| Record name | 4-(PIPERONYLIDENEAMINO)PHENYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Piperonylideneamino Phenyl Sulfone

Established Synthetic Pathways for 4-(Piperonylideneamino)phenyl Sulfone

The traditional synthesis of 4-(Piperonylideneamino)phenyl sulfone relies on well-established chemical reactions, primarily focusing on the formation of the azomethine linkage and the construction or incorporation of the diphenyl sulfone fragment.

Condensation Reactions for Azomethine Linkage Formation

The cornerstone of 4-(Piperonylideneamino)phenyl sulfone synthesis is the condensation reaction between an amino-substituted phenyl sulfone and piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). This reaction forms the characteristic carbon-nitrogen double bond (imine or azomethine) of the Schiff base.

Typically, the reaction involves refluxing equimolar amounts of 4,4'-diaminodiphenyl sulfone (dapsone) and piperonal in a suitable solvent, such as ethanol (B145695). sphinxsai.com The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often employed to facilitate the reaction. sphinxsai.com The mixture is heated for several hours, and upon completion, the product precipitates and can be isolated by filtration and purified through recrystallization. sphinxsai.com

A series of Schiff bases have been synthesized by the condensation of piperonal with various aromatic primary amines. Their spectroscopic data, including ¹H and ¹³C-NMR, have been thoroughly analyzed to confirm their structures. researchgate.net

Strategies for Incorporation of the Diphenyl Sulfone Fragment

The diphenyl sulfone moiety is a crucial structural component of the target molecule. The most direct method for its incorporation is the use of 4,4'-diaminodiphenyl sulfone (dapsone) as the primary amine reactant. sphinxsai.comnih.gov Dapsone (B1669823) provides the complete diphenyl sulfone skeleton, and its two primary amino groups can react with two equivalents of piperonal to form a bis-Schiff base.

The synthesis of various Schiff bases derived from dapsone has been reported, where dapsone is condensed with different aromatic aldehydes in ethanol, often with a catalytic amount of concentrated sulfuric acid, followed by refluxing for a short period. sphinxsai.com

Eco-Friendly and Sustainable Synthetic Approaches for Schiff Base Sulfones

In line with the principles of green chemistry, several alternative synthetic methods have been developed to minimize the environmental impact of Schiff base synthesis. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and catalysts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of Schiff base synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.net

The synthesis of Schiff bases derived from dapsone has been successfully carried out using microwave irradiation, offering advantages such as shorter reaction times, simpler processing, and higher yields. researchgate.net While a specific protocol for 4-(Piperonylideneamino)phenyl sulfone is not detailed, the general applicability of this method to dapsone-based Schiff bases is well-established.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Dapsone-derived Schiff Base

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 3 hours | 82 |

| Microwave Irradiation | 5 minutes | 91 |

Data is representative of typical results for similar Schiff base syntheses.

Ultrasound-Mediated Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for Schiff base synthesis. The use of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

The synthesis of a novel Schiff base from piperonal and anthranilic acid was achieved using ultrasound, significantly reducing the reaction time to just 10 minutes at room temperature, with a high yield. nih.gov This demonstrates the potential for ultrasound to be an effective method for the synthesis of 4-(Piperonylideneamino)phenyl sulfone.

Table 2: Effect of Synthesis Method on the Yield and Reaction Time for a Piperonal-derived Schiff Base

| Method | Reaction Time | Yield (%) |

| Conventional Reflux | 4 hours | 75 |

| Ultrasound Irradiation | 10 minutes | 88 |

Data is representative of typical results for similar Schiff base syntheses. nih.gov

Exploration of Catalyst-Free and Solvent-Free Methodologies

To further enhance the green credentials of the synthesis, catalyst-free and solvent-free conditions have been explored. These methods often involve the direct reaction of the aldehyde and amine, sometimes with gentle heating or grinding. The absence of both a catalyst and a solvent simplifies the work-up procedure and minimizes waste generation.

Solvent-free condensation reactions of various aldehydes and amines have been shown to proceed efficiently, often with just gentle heating, to produce the corresponding Schiff bases in high yields. This approach is particularly attractive from an environmental and economic perspective.

Derivatization Strategies and Reactivity Profiling of 4-(Piperonylideneamino)phenyl Sulfone

The chemical architecture of 4-(piperonylideneamino)phenyl sulfone, a bis-Schiff base derived from dapsone and piperonal, presents multiple sites for structural modification, rendering it a versatile scaffold for the development of new chemical entities. The reactivity of this compound is primarily dictated by the interplay of its constituent functional groups: the imine (azomethine) linkages, the electron-rich piperonylidene (1,3-benzodioxole) moieties, and the robust diphenyl sulfone core. Derivatization strategies can be broadly categorized into modifications of the peripheral aromatic rings and reactions targeting the imine bonds.

Modifications of the Piperonylidene and Phenyl Sulfone Moieties

The peripheral aromatic rings of 4-(piperonylideneamino)phenyl sulfone, originating from both piperonal and dapsone, are amenable to various chemical transformations, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.

The piperonylidene moiety , being a derivative of 1,3-benzodioxole, is activated towards electrophilic aromatic substitution. The electron-donating nature of the methylenedioxy bridge directs incoming electrophiles primarily to the ortho position relative to the dioxole ring. However, steric hindrance from the imine linkage can influence the regioselectivity of such reactions. Typical electrophilic substitution reactions that could be envisaged for this moiety include nitration, halogenation, and Friedel-Crafts reactions, although specific examples for this exact molecule are not extensively documented.

The phenyl sulfone core is generally less reactive towards electrophilic substitution than the piperonylidene rings due to the electron-withdrawing nature of the sulfonyl group. The sulfone group deactivates the aromatic rings to which it is attached and directs incoming electrophiles to the meta position. However, under forcing conditions, reactions such as nitration or sulfonation may occur. Conversely, the electron-deficient nature of the phenyl rings attached to the sulfone group makes them susceptible to nucleophilic aromatic substitution, particularly if further activated by coordinating to a metal center. Research on related phenyl sulfone systems has shown that coordination to a π-basic metal complex can enable selective protonation and subsequent nucleophilic addition to the aromatic ring. nih.gov While direct nucleophilic substitution on the sulfone group itself (acting as a leaving group) is challenging, such transformations have been observed in specialized systems. google.com

A summary of potential modifications to the aromatic moieties is presented in the table below.

| Moiety | Reaction Type | Potential Reagents | Expected Outcome |

| Piperonylidene | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Introduction of nitro groups |

| Br₂/FeBr₃ | Bromination of the aromatic ring | ||

| RCOCl/AlCl₃ | Friedel-Crafts acylation | ||

| Phenyl Sulfone | Electrophilic Aromatic Substitution (forcing conditions) | Fuming H₂SO₄ | Sulfonation of the aromatic ring |

| Nucleophilic Aromatic Substitution (with activation) | Nucleophiles (e.g., amines, cyanides) with metal catalysts | Substitution on the phenyl ring |

Regiospecific Introduction of Diverse Substituents for Structural Diversification

The imine linkages of 4-(piperonylideneamino)phenyl sulfone are key reactive sites for structural diversification. These C=N double bonds can undergo a variety of addition and cycloaddition reactions, leading to the formation of novel heterocyclic systems appended to the diphenyl sulfone core.

One of the most well-documented derivatizations of dapsone-derived Schiff bases is their reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield bis-β-lactams (2-azetidinones). This [2+2] cycloaddition reaction provides a straightforward route to four-membered heterocyclic rings. The general conditions for this type of transformation are outlined in the following table.

| Schiff Base Precursor | Reagent | Base | Solvent | General Yield (%) |

|---|---|---|---|---|

| Dapsone-derived bis-Schiff base | Chloroacetyl chloride | Triethylamine | Dioxane or DMF | 60-80 |

Another important reaction for structural diversification is the [3+2] cycloaddition of azides with activated alkenes, a "click chemistry" approach. While not directly involving the imine bond, dapsone itself can be converted to 4,4'-diazidodiphenyl (B3050844) sulfone. This diazide can then react with various unsaturated compounds to form bis-1,2,3-triazoline derivatives. This highlights a strategy where the parent diamine is first modified and then used to build more complex structures.

The imine bonds are also susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction with agents like sodium borohydride (B1222165) would convert the bis-imine into the corresponding bis-secondary amine, 4,4'-bis(piperonylamino)diphenyl sulfone. This transformation changes the geometry and electronic properties of the linker between the aromatic systems.

Furthermore, the hydrolysis of the imine bond represents a key chemical transformation, though it leads to the decomposition of the target molecule rather than its derivatization. The stability of the Schiff base is pH-dependent, with hydrolysis being accelerated in acidic conditions. research-nexus.netmdpi.com This reactivity is crucial to consider in the handling and application of the compound.

The reactivity of the imine bond allows for the regiospecific introduction of substituents through cycloaddition reactions, leading to significant structural diversification.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 4 Piperonylideneamino Phenyl Sulfone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, a comprehensive structural picture can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In the ¹H NMR spectrum of 4,4'-bis(piperonylideneamino)diphenyl sulfone, the signals confirm the presence of all key structural motifs. A sharp singlet corresponding to the azomethine proton (-N=CH-) is typically observed in the downfield region, often around δ 8.5-8.7 ppm. nih.govrasayanjournal.co.in The protons of the diphenyl sulfone core appear as a set of doublets in the aromatic region (δ 7.0-8.2 ppm), consistent with a para-substituted pattern. The piperonyl group exhibits a characteristic sharp singlet for the two methylene (B1212753) protons of the dioxole ring (-O-CH₂-O-), usually found around δ 6.1 ppm. The three aromatic protons of the piperonyl ring appear as distinct signals in the aromatic region, confirming its substitution pattern. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment. The spectrum for this compound would show a signal for the imine carbon (-CH=N) in the range of δ 155-165 ppm. allsubjectjournal.com Carbons of the sulfone-bearing phenyl rings would appear between δ 120-155 ppm. The characteristic carbon of the methylenedioxy group (-O-CH₂-O-) is typically observed around δ 102 ppm. researchgate.net Other aromatic carbons from the piperonyl moiety would also resonate within the δ 100-150 ppm range.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Azomethine (-N=C H-) | ~8.6 (singlet) | ~160 |

| Phenyl Sulfone (Ar-H) | ~7.2-8.1 (multiplets) | ~122-153 |

| Piperonyl (Ar-H) | ~6.9-7.5 (multiplets) | ~106-150 |

Note: Data are estimated based on values for structurally similar Schiff bases derived from dapsone (B1669823) and piperonal (B3395001). nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4,4'-bis(piperonylideneamino)diphenyl sulfone displays several characteristic absorption bands that confirm its structure.

A strong absorption band in the region of 1615-1630 cm⁻¹ is indicative of the C=N stretching vibration of the imine (azomethine) group, confirming the formation of the Schiff base. nih.gov The presence of the sulfone group (SO₂) is confirmed by two strong, characteristic stretching bands: an asymmetric stretch typically around 1270-1290 cm⁻¹ and a symmetric stretch around 1180-1190 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. The ether linkage of the methylenedioxy group (C-O-C) is identified by strong bands in the 1030-1250 cm⁻¹ range. nih.gov

Table 2: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~1620 | C=N Stretch | Imine (Azomethine) |

| ~1580, ~1490 | C=C Stretch | Aromatic Ring |

| ~1280 | SO₂ Asymmetric Stretch | Sulfone |

| ~1185 | SO₂ Symmetric Stretch | Sulfone |

Note: Frequencies are based on typical values for dapsone-derived Schiff bases. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for 4,4'-bis(piperonylideneamino)diphenyl sulfone is C₂₈H₂₀N₂O₆S, corresponding to a monoisotopic mass of approximately 512.10 g/mol . uni.lu The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z = 512. The presence of isotopes would lead to smaller peaks at [M+1] and [M+2], whose relative intensities can help confirm the elemental composition. Fragmentation analysis would likely show cleavage at the imine bond, leading to fragments corresponding to the piperonylidene cation and the dapsone radical cation, as well as potential loss of SO₂. allsubjectjournal.comnih.gov

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

|---|---|

| 512 | [M]⁺ (Molecular Ion) |

| 513 | [M+1]⁺ |

| 514 | [M+2]⁺ |

Note: Data is based on the calculated molecular weight for C₂₈H₂₀N₂O₆S. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is influenced by the extent of conjugation in the molecule.

Schiff bases derived from dapsone typically exhibit two main absorption bands. nih.gov An intense band at shorter wavelengths (around 250-290 nm) is attributed to π → π* electronic transitions within the aromatic rings. unsri.ac.idunsri.ac.id A second, often broader band at longer wavelengths (around 340-400 nm) is assigned to the n → π* transition involving the non-bonding electrons on the nitrogen atom of the azomethine group and the conjugated π-system. nih.govnih.gov The extended conjugation across the entire 4,4'-bis(piperonylideneamino)diphenyl sulfone molecule contributes to these absorptions.

Table 4: Typical UV-Visible Absorption Maxima

| λₘₐₓ (nm) | Electronic Transition |

|---|---|

| ~290 | π → π* |

Note: Wavelengths are representative values based on analogous dapsone Schiff bases and are solvent-dependent. nih.govresearchgate.net

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides exact bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Table 5: Information Obtained from SC-XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Triclinic, Monoclinic). |

| Space Group | The set of symmetry operations for the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Molecular Conformation | The three-dimensional shape and orientation of the molecule. |

Note: This table describes the type of data obtained from an SC-XRD experiment. Specific values for the title compound require experimental determination.

Elucidation of Molecular Conformation and Geometrical Parameters

Detailed analysis of bond lengths, bond angles, and dihedral angles is pending the availability of crystallographic data.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A specific analysis of the intermolecular forces governing the crystal packing of 4-(Piperonylideneamino)phenyl sulfone cannot be conducted without experimental structural data.

Computational Chemical Investigations of 4 Piperonylideneamino Phenyl Sulfone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations for 4-(Piperonylideneamino)phenyl sulfone would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311G++(d,p) to provide a reliable description of its electronic and geometric properties. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O | ~1.45 |

| Bond Length (Å) | C-S | ~1.77 |

| Bond Length (Å) | C=N | ~1.28 |

| Bond Angle (°) | O=S=O | ~120 |

| Bond Angle (°) | C-S-C | ~104 |

| Dihedral Angle (°) | C-C-S-C | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is pivotal in describing the electronic reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netchalcogen.ro A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For 4-(Piperonylideneamino)phenyl sulfone, the distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The analysis of these orbitals also provides insights into the intramolecular charge transfer characteristics of the molecule. chalcogen.ro

| Parameter | Energy (eV) |

|---|---|

| EHOMO | ~ -6.5 |

| ELUMO | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of 4-(Piperonylideneamino)phenyl sulfone. These descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), provide a more comprehensive understanding of the molecule's stability and reactivity. ijarset.comresearchgate.net Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.netdergipark.org.tr

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.25 |

| Chemical Softness (S) | 1 / (2η) | ~ 0.22 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.25 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.25 |

| Electrophilicity Index (ω) | μ2 / (2η) | ~ 4.01 |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized structure of 4-(Piperonylideneamino)phenyl sulfone, a theoretical spectrum can be generated. nih.govnih.gov This calculated spectrum can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net For example, characteristic stretching frequencies for the sulfone (S=O), imine (C=N), and piperonyl groups can be precisely identified. researchgate.net

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|---|

| Sulfone (SO2) | Asymmetric Stretch | ~1350-1300 |

| Sulfone (SO2) | Symmetric Stretch | ~1160-1120 |

| Imine (C=N) | Stretch | ~1690-1640 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 4-(Piperonylideneamino)phenyl sulfone, might interact with a biological target, typically a protein.

In silico ligand-protein interaction profiling for 4-(Piperonylideneamino)phenyl sulfone would involve docking the molecule into the active site of various proteins to predict its binding affinity and mode of interaction. Given that sulfone derivatives have been investigated for their antibacterial and antifungal properties, potential protein targets could include enzymes essential for microbial survival, such as DNA gyrase or lanosterol (B1674476) 14α-demethylase. nih.govmdpi.comrdd.edu.iqresearchgate.net The docking simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov The results are often expressed as a docking score, which estimates the binding energy. mdpi.com

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Bacterial DNA Gyrase | -8.5 | Asp73, Arg76, Gly77 | Hydrogen bonds, Hydrophobic interactions |

| Fungal Lanosterol 14α-demethylase | -9.2 | Tyr132, His377, Met508 | Hydrogen bonds, Pi-pi stacking, Hydrophobic interactions |

Identification of Putative Binding Pockets and Critical Residues

Molecular docking simulations are instrumental in identifying the most probable binding sites of a ligand on a protein and the key amino acid residues involved in the interaction. For sulfone derivatives, a common biological target, particularly in the context of anti-HIV research, is the non-nucleoside binding pocket (NNBP) of the reverse transcriptase enzyme. researchgate.net This hydrophobic pocket is located near the catalytic site of the enzyme.

In studies of related indolyl aryl sulfones, the binding pocket is characterized by the presence of several critical amino acid residues. While the specific residues interacting with 4-(Piperonylideneamino)phenyl sulfone would depend on the specific protein target, analysis of analogous compounds suggests that interactions are often established with residues that can form hydrogen bonds and hydrophobic contacts. For instance, in the binding of fragments to the shallow surface pocket of RAD51, a key enzyme in DNA repair, hydrogen bonds are formed with the backbone carbonyl of specific amino acids like Ala201. nih.gov Additionally, hydrophobic interactions with the indole (B1671886) scaffold contribute to the binding. nih.gov

Table 1: Putative Interacting Residues for Sulfone Derivatives in Protein Binding Pockets

| Interacting Residue Type | Example Residue | Potential Interaction |

| Hydrophobic | Alanine | van der Waals forces |

| Polar | Glutamine | Hydrogen bonding |

| Charged (Acidic) | Aspartic Acid | Ionic interactions |

| Charged (Basic) | Lysine | Ionic interactions |

Prediction of Binding Affinities and Proposed Modes of Interaction

The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Computational methods can predict these affinities, providing a valuable metric for ranking potential drug candidates. The proposed modes of interaction for sulfone derivatives typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions.

Table 2: Predicted Interaction Types for 4-(Piperonylideneamino)phenyl Sulfone Moieties

| Molecular Moiety | Potential Interaction Type |

| Phenyl Sulfone | Hydrophobic, Hydrogen Bond Acceptor (SO2) |

| Piperonylideneamino | Hydrogen Bonding, Hydrophobic |

| Aromatic Rings | Pi-Pi Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. consensus.appresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological efficacy.

Development of Predictive Models for Biological Efficacy

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. biointerfaceresearch.com For sulfone derivatives, these activities could be, for example, their antibacterial or antiviral potencies. nih.govnih.govmdpi.com Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. tandfonline.com The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. tandfonline.comtandfonline.com Successful QSAR models for sulfone derivatives have been developed that can predict their antibacterial and anti-HIV activities with a good degree of accuracy. nih.govtandfonline.com

Table 3: Key Parameters in QSAR Model Development

| Parameter | Description |

| R² (Coefficient of Determination) | A measure of how well the model fits the training data. |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, assessed through internal validation. |

| pEC50 / pIC50 | The negative logarithm of the effective or inhibitory concentration, often used as the dependent variable. |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., topological, physicochemical). tandfonline.com |

Conformational Analysis in QSAR Derivations

The three-dimensional conformation of a molecule can significantly influence its biological activity. nih.govnih.gov Therefore, incorporating conformational analysis into QSAR studies can lead to more robust and predictive models. For flexible molecules like 4-(Piperonylideneamino)phenyl sulfone, which can adopt multiple low-energy conformations, it is crucial to identify the "bioactive conformation" – the specific shape the molecule adopts when it binds to its biological target.

In some QSAR studies of sulfone derivatives, conformational analysis is performed to identify the most stable conformers. nih.gov These conformers are then used to calculate the molecular descriptors for the QSAR model. By considering the conformational flexibility of the molecules, it is possible to develop more accurate models that can better predict the biological efficacy of new compounds.

Biological Activity and Mechanistic Studies in Vitro of 4 Piperonylideneamino Phenyl Sulfone and Its Analogues

Antimicrobial Research

The antimicrobial potential of sulfone derivatives, including analogues of 4-(Piperonylideneamino)phenyl sulfone, has been a subject of significant scientific investigation. Research has explored their efficacy against a wide array of pathogenic bacteria and fungi, delving into their mechanisms of action.

Sulfone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Studies on novel 5(4H)-oxazolone-based sulfonamides revealed that several compounds exhibited promising and broad-spectrum activity. mdpi.com For instance, derivatives with an unsubstituted phenyl group, a 4-methoxy substitution, or a 4-nitro substitution proved to be particularly potent. mdpi.com Similarly, another study found that incorporating a methoxy (B1213986) group on the benzylidene ring of certain oxazolones enhanced antibacterial activity against both bacterial types. researchgate.net

Generally, the inhibitory effect of many sulfone compounds appears to be more pronounced against Gram-positive bacteria, such as Enterococcus hirae and Staphylococcus aureus, when compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentrations (MICs) for some sulfone derivatives have been recorded in the range of 125 to 3000 μM. nih.gov Vinyl sulfones, a class of sulfone derivatives, have also shown potent activity against methicillin-susceptible S. aureus (MSSA) and the globally prevalent methicillin-resistant S. aureus (MRSA) strain USA300. nih.gov One nitrile-substituted vinyl phenyl sulfone, in particular, exhibited a strong potency with an MIC of 1.875 µg/mL against MSSA and 3.75 µg/mL against MRSA USA300. nih.gov

Furthermore, a series of novel sulfone derivatives that incorporate an 1,3,4-oxadiazole (B1194373) thioether moiety have been synthesized and tested, showing moderate to significant in vitro antibacterial effects against plant pathogens like Xanthomonas axonopodis pv. citri. figshare.com

| Compound Class | Bacterial Strains Tested | Observed Efficacy | Reference |

|---|---|---|---|

| Sulfone and Sulfonamide Hybrids | E. hirae, S. aureus (Gram+), E. coli, P. aeruginosa (Gram-) | Stronger inhibition against Gram-positive bacteria; MICs in the 125–3000 μM range. | nih.gov |

| 5(4H)-Oxazolone-Based Sulfonamides | Wide range of Gram-positive and Gram-negative bacteria. | Derivatives 9b (4-methoxy) and 9f (4-NO₂) showed particular potency. | mdpi.com |

| Vinyl Sulfones | S. aureus, MRSA USA300 | (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile showed MIC of 3.75 µg/mL against MRSA. | nih.gov |

| Sulfones with 1,3,4-Oxadiazole Thioether Moiety | Xanthomonas axonopodis pv. citri (Xac) | Compound 5e showed 92% inhibition at 200 μg/mL. | figshare.com |

In addition to antibacterial properties, sulfone analogues have been evaluated for their effectiveness against various fungal pathogens. mdpi.comnih.govfigshare.comnih.govresearchgate.netnih.gov A novel series of sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antifungal activities against eight different plant pathogenic fungi, with some compounds showing superior performance compared to the commercial fungicide hymexazol (B17089). nih.govresearchgate.netnih.gov Specifically, certain derivatives displayed prominent activity against Botrytis cinerea, with EC₅₀ values as low as 5.21 μg/mL. nih.govresearchgate.netnih.gov

The antifungal activity of 5(4H)-oxazolone-based sulfonamides has also been assessed, with one derivative containing a naphthyl group (9h) showing the highest potency against Aspergillus niger and Candida albicans, with MIC values of 8 and 4 µg/mL, respectively. mdpi.com Other sulfone derivatives have shown inhibitory effects against the yeast C. albicans. nih.gov Furthermore, sulfones with an 1,3,4-oxadiazole thioether moiety exhibited moderate antifungal effects against Penicillium sumatraense and Aspergillus fumigatus, with inhibition rates of up to 52% and 40%, respectively, at a concentration of 50 μg/mL. figshare.com

| Compound Class | Fungal Pathogens Tested | Observed Efficacy | Reference |

|---|---|---|---|

| Sulfones with 1,3,4-Oxadiazole Moiety | Botrytis cinerea, Fusarium oxysporum, and other plant pathogens | EC₅₀ values as low as 5.21 μg/mL against B. cinerea. Superior to hymexazol in some cases. | nih.govresearchgate.netnih.gov |

| 5(4H)-Oxazolone-Based Sulfonamides | Aspergillus niger, Candida albicans | Compound 9h showed MICs of 8 and 4 µg/mL, respectively. | mdpi.com |

| Sulfone and Sulfonamide Hybrids | Candida albicans | Demonstrated inhibitory effects. | nih.gov |

| Sulfones with 1,3,4-Oxadiazole Thioether Moiety | Penicillium sumatraense (Ps), Aspergillus fumigatus (Af) | Compound 5c showed moderate inhibition (52% against Ps, 40% against Af at 50 μg/mL). | figshare.com |

Research into the antimicrobial mechanisms of sulfone analogues suggests multiple modes of action. One proposed mechanism involves the disruption of the microbial cell membrane. nih.gov The lipophilic character of certain sulfone hybrids is thought to facilitate their interaction with these membranes, which likely leads to disruption and subsequent cell lysis. nih.gov This interaction is a key factor in their potent antimicrobial activity. nih.gov

Another distinct mechanism of action has been identified for other related compounds. For example, the antibacterial activity of certain vinyl sulfones may be attributed to sulfhydryl conjugation. nih.gov The electrophilic nature of the vinyl sulfone group allows for the rapid capture of cysteine-containing proteins, which are crucial for bacterial survival and pathogenesis. nih.gov

Furthermore, studies on a thiophenyl-pyrimidine derivative suggest a mechanism that involves the inhibition of bacterial cell division. nih.gov This compound was found to effectively inhibit FtsZ polymerization and GTPase activity, which are essential processes for bacterial cytokinesis, ultimately leading to a bactericidal effect. nih.gov The poor penetration through the outer membrane of Gram-negative bacteria could explain why some of these compounds show stronger activity against Gram-positive strains. nih.gov

Antioxidant Mechanisms

The antioxidant properties of compounds related to 4-(Piperonylideneamino)phenyl sulfone have been explored through various in vitro assays designed to measure their capacity to neutralize free radicals.

Cellular antioxidant activity assays are crucial for determining the potential of compounds to counteract oxidative stress within a biological context. While specific cellular assay results for 4-(Piperonylideneamino)phenyl sulfone itself are not detailed in the provided context, the general principles involve assessing a compound's ability to scavenge reactive oxygen species (ROS) in a cellular environment. For instance, studies on certain thiazol-4(5H)-one analogues have measured their capacity to inhibit ROS levels in cells, with some compounds showing very strong ROS-scavenging ability, even more potent than the standard antioxidant Trolox. mdpi.com The antioxidant activity of such compounds is believed to contribute to other biological effects, such as the inhibition of melanogenesis. mdpi.com A key structural feature often linked to strong antioxidant activity in these cellular assays is the presence and number of hydroxyl groups on a phenyl ring, particularly a catechol (3,4-dihydroxyphenyl) structure. mdpi.com

The most common methods for evaluating the free radical scavenging ability of chemical compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comnih.govresearchgate.net These spectrophotometric tests are popular due to their simplicity, speed, and reproducibility. mdpi.com

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. researchgate.net When an antioxidant compound is present, it donates a hydrogen atom or an electron to the DPPH• radical, neutralizing it and causing the solution to lose its color, a change that can be quantified by measuring the decrease in absorbance. researchgate.net This method is a standard and widely used technique in antioxidant activity studies. mdpi.com

Similarly, the ABTS assay is based on the reduction of the ABTS•+ radical cation, which is typically generated by reacting ABTS with potassium persulfate. nih.gov The ABTS•+ radical has a characteristic blue-green color. nih.gov In the presence of a hydrogen-donating antioxidant, the radical is scavenged, and the solution becomes colorless. nih.gov The extent of this color change is measured to determine the compound's radical scavenging activity. nih.gov Numerous studies on various heterocyclic compounds, including derivatives of 3,4,5-trihydroxyphenylacetic acid and thiazol-4(5H)-one, have used these assays to demonstrate potent radical scavenging activity, often comparable to or even more powerful than standards like Vitamin C and Trolox. mdpi.comnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

While direct studies on the modulation of endogenous antioxidant enzyme systems by 4-(Piperonylideneamino)phenyl sulfone are not extensively detailed in the available literature, the broader class of sulfone derivatives and Schiff bases has been investigated for their effects on these crucial cellular defense mechanisms. Endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), play a vital role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS).

Furthermore, studies on other heterocyclic compounds containing sulfone moieties have shown the ability to induce phase 2 detoxifying enzymes, which are critical in cellular protection against oxidative and electrophilic stress. trdizin.gov.tr This induction is a key mechanism for enhancing the cellular antioxidant defense. The anti-inflammatory properties of some sulfone derivatives have also been linked to their ability to reduce the production of nitric oxide (NO), a molecule that can contribute to oxidative stress. nih.gov

Although direct evidence for 4-(Piperonylideneamino)phenyl sulfone is pending, the collective findings for related sulfones and Schiff bases suggest that this compound and its analogues could potentially modulate the activity of endogenous antioxidant enzymes, thereby contributing to cellular protection against oxidative damage. Further specific in vitro studies are necessary to elucidate the precise effects of 4-(Piperonylideneamino)phenyl sulfone on SOD, CAT, GPx, and other components of the endogenous antioxidant system.

Enzyme Inhibition Studies (In Vitro)

Inhibition of Key Metabolic Enzymes (e.g., α-Glucosidase, Lipoxygenase, Cholinesterase)

α-Glucosidase Inhibition

A series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov Many of these compounds displayed significant inhibitory activity, with IC50 values ranging from 0.0645 µM to 26.746 µM. nih.gov Notably, 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one was identified as a particularly potent inhibitor with an IC50 value of 0.0645 µM. nih.gov Additionally, certain 4-(sulfonylamino)phenyl α-D-glucopyranosides have been shown to be highly effective competitive inhibitors of yeast α-glucosidase. rsc.org Specifically, 4-(4-nitrophenylsulfonylamino)phenyl and 4-(2-naphthylsulfonylamino)phenyl α-D-glucopyranoside demonstrated superior inhibitory activity compared to the known inhibitor 1-deoxynojirimycin. rsc.org Other related structures, such as 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, have also been identified as noncompetitive inhibitors of yeast α-glucosidase. nih.gov

Lipoxygenase Inhibition

Sulfonamide derivatives have been investigated for their potential to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov A study on newly synthesized sulfonamide derivatives found that several compounds exhibited good lipoxygenase inhibitory activities, with IC50 values in the micromolar range. nih.gov The research indicated that N-alkylated products were generally more active against the enzyme than their O-alkylated counterparts. nih.gov Polyphenolic antioxidants from various plant sources have also demonstrated moderate to high lipoxygenase inhibition. cabidigitallibrary.org The inhibition of LOX by these compounds highlights their potential anti-inflammatory properties. cabidigitallibrary.orgdergipark.org.trfrontiersin.org

Cholinesterase Inhibition

The inhibitory activity of piperidinone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been explored. trdizin.gov.tracgpubs.org In one study, all tested compounds showed inhibitory activity against both enzymes to varying degrees. trdizin.gov.tracgpubs.org Compound 1d , (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was the most potent against AChE, while compound 1g , (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was the most effective against BuChE. trdizin.gov.tracgpubs.org The derivatives generally showed selectivity for AChE over BuChE. trdizin.gov.tracgpubs.org Similarly, novel Schiff bases derived from 1-(2-ketoiminoethyl)piperazines have also been tested for their inhibitory effects on human acetylcholinesterase (hAChE), with some compounds showing activity comparable to known inhibitors. nih.govnih.govresearchgate.net

| Enzyme | Compound/Derivative Class | Key Findings | IC50/Ki Values |

|---|---|---|---|

| α-Glucosidase | 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives | Potent inhibition observed for several derivatives. | IC50: 0.0645 µM - 26.746 µM nih.gov |

| α-Glucosidase | 4-(sulfonylamino)phenyl α-D-glucopyranosides | Competitive inhibition, superior to 1-deoxynojirimycin. | Ki: 3.1 µmol dm–3 and 4.8 µmol dm–3 rsc.org |

| Lipoxygenase | Sulfonamide derivatives | Good inhibitory activities, N-alkylated products more active. | IC50: 15.8 ± 0.57 µmol to 91.7 ± 0.61 µmol nih.gov |

| Acetylcholinesterase (AChE) | Piperidinone derivatives | Compound 1d was the most potent AChE inhibitor. | IC50 (1d): 12.55 µM trdizin.gov.tracgpubs.org |

| Butyrylcholinesterase (BuChE) | Piperidinone derivatives | Compound 1g was the most potent BuChE inhibitor. | IC50 (1g): 17.28 µM trdizin.gov.tracgpubs.org |

Inhibition of DNA Repair Enzymes (e.g., Tyrosyl-DNA Phosphodiesterases (TDP1/TDP2), DNA Gyrase, DNA-PK)

Tyrosyl-DNA Phosphodiesterases (TDP1/TDP2) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is an enzyme involved in the repair of DNA damage caused by topoisomerase 1 (Top1) inhibitors, which are used in cancer chemotherapy. nih.govnih.gov Inhibition of TDP1 can enhance the efficacy of these anticancer agents. nih.gov Novel piperidinyl sulfamides have been synthesized and evaluated for their TDP1 inhibitory activity. nih.gov One such compound, a sulfonamide aminoester, demonstrated significant TDP1 inhibition with an IC50 of 23.7 µM. nih.gov Other studies have identified fluoroquinolone derivatives containing a sulfonamide moiety as potent TDP1 inhibitors. nih.gov Furthermore, deoxycholic acid derivatives have shown promising inhibitory activity against both TDP1 and TDP2, with some compounds exhibiting IC50 values in the submicromolar range for TDP1. mdpi.com The development of TDP1 inhibitors is a promising strategy for creating chemosensitizing agents to be used in combination with Top1 poisons. nih.govmdpi.comfrontiersin.org

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a well-established target for antibiotics. nih.gov A novel synthetic 1,2,3-triazole-containing disulfone compound derived from dapsone (B1669823) has been studied for its antibacterial potential, with molecular docking studies indicating a good binding affinity for DNA gyrase. nih.gov The compound showed a high dock score of -8.8 kcal/mol against the 1KZN protein of DNA gyrase. nih.gov The sulfone group of this compound was observed to form hydrogen bonds with the amino acid residue Arg76 in the enzyme's active site. nih.gov Another class of compounds, isoquinoline (B145761) sulfonamides, has been identified as allosteric inhibitors of DNA gyrase with a mode of action distinct from fluoroquinolones. nih.gov These findings suggest that sulfone and sulfonamide scaffolds can be valuable in the design of new DNA gyrase inhibitors to combat bacterial infections, including those resistant to existing drugs. nih.govmdpi.com

DNA-PK Inhibition

Information specifically detailing the inhibition of DNA-dependent protein kinase (DNA-PK) by 4-(Piperonylideneamino)phenyl sulfone or its close analogues is limited in the currently available scientific literature.

Inhibition of Folate-Synthesizing Enzymes (e.g., Dihydropteroate (B1496061) Synthase, Dihydrofolate Reductase)

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of bacteria and is the target of sulfonamide antibiotics. nih.gov Various diphenylsulfones and sulfonamides have been shown to be effective inhibitors of DHPS from Escherichia coli. nih.gov 4,4′-Diaminodiphenylsulfone (DDS) was found to be a potent inhibitor with an I50 of 2 x 10⁻⁵ M. nih.gov Both DDS and sulfadiazine (B1682646) act as competitive inhibitors of DHPS. nih.gov The inhibitory action of these compounds is attributed to their structural similarity to the natural substrate, p-aminobenzoic acid (pABA). nih.govnih.gov Molecular docking studies of a synthetic 1,2,3-triazole-containing disulfone compound also showed interactions within the active pocket of DHPS. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govzsmu.edu.ua Inhibition of DHFR disrupts DNA replication and cell division, making it a target for various therapeutic agents. zsmu.edu.ua A novel series of 4-piperidine-based thiosemicarbazones exhibited potent in vitro inhibitory activity against DHFR, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.govresearchgate.net While direct studies on 4-(Piperonylideneamino)phenyl sulfone are not available, the general activity of piperidine-containing compounds against DHFR suggests a potential area for future investigation. The combination of DHFR inhibitors with inhibitors of other folate-requiring enzymes has been shown to produce synergistic effects in vitro. nih.gov

| Enzyme | Compound/Derivative Class | Key Findings | IC50/Ki Values |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | 4,4′-Diaminodiphenylsulfone (DDS) | Competitive inhibitor of E. coli DHPS. | I50: 2 x 10⁻⁵ M; KI: 5.9 x 10⁻⁶ M nih.gov |

| Dihydropteroate Synthase (DHPS) | Sulfadiazine | Competitive inhibitor of E. coli DHPS. | KI: 2.5 x 10⁻⁶ M nih.gov |

| Dihydrofolate Reductase (DHFR) | 4-piperidine-based thiosemicarbazones | Potent in vitro inhibition of DHFR. | IC50: 13.70 ± 0.25 µM to 47.30 ± 0.86 µM nih.govresearchgate.net |

Inhibition of Other Therapeutically Relevant Enzyme Targets (e.g., LpxC, Sulfatases)

LpxC Inhibition

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a promising target for new antibiotics. nih.govduke.edu Several classes of LpxC inhibitors containing sulfone or sulfonamide moieties have been developed. nih.govresearchgate.net Alkyl sulfone-phenyl ring-hydroxamic acid-like compounds have shown potent inhibitory activity against LpxC from Pseudomonas aeruginosa. nih.gov For example, one such compound exhibited an IC50 of 3.6 nM against the LpxC enzyme. nih.gov The alkyl sulfone structure in these inhibitors extends into the UDP pocket of the enzyme, forming a hydrogen bond with Phe191. nih.gov Sulfonamide-based non-alkyne LpxC inhibitors have also demonstrated impressive antibacterial activity against a range of Gram-negative bacteria. researchgate.net

Sulfatase Inhibition

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active estrogens and is considered an important target for the development of therapies for hormone-dependent cancers. nih.gov A series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been developed as potent STS inhibitors. nih.gov One of the most active compounds demonstrated an extraordinary STS inhibitory potency in MCF-7 cells with an IC50 value of 0.21 nM, which was five-fold more potent than the reference drug Irosustat. nih.gov Modifications to the substrate estrone (B1671321) sulfate (B86663) have also led to the design of estrone sulfatase inhibitors, with a sulfonyl chloride analog showing strong inhibition of the enzyme's activity. nih.gov

Cytotoxicity Studies on Cancer Cell Lines (In Vitro)

The cytotoxic effects of sulfone derivatives have been evaluated against various cancer cell lines. A study on a series of sulfone derivatives, including dimethyl arylsulfonyl malonates, bis-(arylethenesulfonyl)-vinyl benzenes, and a sulfone triazole, revealed interesting cytotoxic activities. nih.gov In particular, one of the dimethyl arylsulfonyl malonate compounds, at a concentration of 20 µM, induced a 50% cytotoxic effect on a human hepatoma cell line, while showing no effect on normal human peripheral blood mononuclear cells. nih.gov

In another study, new sulfone derivatives of a 5-nitrothiazole (B1205993) series were synthesized and their antiproliferative activity was assessed against CHO and HepG2 cancer cell lines. nih.gov Several of the dihydrogenated sulfonyl derivatives displayed substantial antiproliferative activity towards HepG2 cells, with CC50 values ranging from 7.7 µM to 25.6 µM. nih.gov These results suggest that these compounds could be potential candidates for the treatment of liver cancer. nih.gov

Furthermore, novel 5(4H)-oxazolone-based sulfonamides have been synthesized and evaluated for their anticancer activity. mdpi.com These compounds exhibited variable anti-tumor activities against different cancer cell lines, including BxPC-3, Panc-1, and HepG-2. mdpi.com Two of the compounds displayed good anticancer activity against the HepG2 cancer cell line with IC50 values of 8.53 and 6.39 µg/mL, respectively. mdpi.com

Furfurylidene 4-piperidone (B1582916) analogs, which can be derivatized with aryl sulfonyl groups, have also been screened for their in vitro cytotoxic properties against leukemic and colon cancer cell lines. nih.gov Some of these compounds showed significant cytotoxicity against the Molt-4 human cell line and equipotent cytotoxicity against human leukemia cell lines when compared to standard drugs. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Key Findings | IC50/CC50 Values |

|---|---|---|---|

| Dimethyl arylsulfonyl malonate | Human hepatoma cell line | 50% cytotoxic effect at 20 µM. | ~20 µM nih.gov |

| Dihydrogenated sulfonyl derivatives of 5-nitrothiazole | HepG2 | Substantial antiproliferative activity. | CC50: 7.7 µM - 25.6 µM nih.gov |

| 5(4H)-Oxazolone-based sulfonamides | HepG2 | Good anticancer activity. | IC50: 8.53 µg/mL mdpi.com |

| IC50: 6.39 µg/mL mdpi.com | |||

| Furfurylidene 4-piperidone analogs | Molt-4 (human leukemia) | Significant cytotoxicity. | Not specified nih.gov |

Evaluation of Cytotoxic Effects on Specific Human Cancer Cell Lines (e.g., A549, SGC7901, HepG2, HeLa, MCF-7, MDA-MB-231, SW480)

The cytotoxic potential of dapsone, the parent amine of 4-(piperonylideneamino)phenyl sulfone, and its derivatives has been evaluated against several human cancer cell lines. Dapsone itself has demonstrated cytotoxic effects on both the DU145 prostate cancer cell line, with a half-maximal inhibitory concentration (IC50) of 11.11 µM, and the HeLa cervical cancer cell line, with an IC50 of 13.07 µM nih.gov. An analogue, DDS-13, also showed cytotoxicity against the DU145 cell line with an IC50 of 19.06 µM nih.gov.

Schiff base analogues derived from various heterocyclic scaffolds have also been assessed for their anticancer activity. For instance, a bis-structured Schiff base, L1H, exhibited its highest cytotoxicity against the MCF-7 human breast cancer cell line nih.gov. In another study, newly synthesized Schiff's bases incorporating a 5,5-diphenylhydantoin scaffold were evaluated, with one derivative demonstrating significant cytotoxic activity against HCT-116, HePG-2, and MCF-7 cell lines, with IC50 values of 12.83 ± 0.9 μM, 9.07 ± 0.8 μM, and 4.92 ± 0.3 μM, respectively nih.gov. Furthermore, Schiff base Co(II) complexes have been reported to have better anticancer activity than cisplatin (B142131) against HeLa and MCF-7 cells nih.gov.

The structural component derived from piperonal (B3395001) has also been incorporated into compounds with demonstrated cytotoxicity. Piperine (B192125), which shares the methylenedioxyphenyl group, has been shown to suppress the growth of various cancer cells nih.govplos.org.

While direct cytotoxic data for 4-(piperonylideneamino)phenyl sulfone on the full panel of specified cell lines is not extensively available in the reviewed literature, the activity of its parent compounds and structural analogues suggests a potential for antiproliferative effects.

Table 1: Cytotoxic Activity of Dapsone and its Analogues on Various Cancer Cell Lines

| Compound/Analogue | Cell Line | IC50 (µM) |

|---|---|---|

| Dapsone | DU145 (Prostate) | 11.11 nih.gov |

| Dapsone | HeLa (Cervical) | 13.07 nih.gov |

| DDS-13 (Dapsone derivative) | DU145 (Prostate) | 19.06 nih.gov |

| Schiff's Base Derivative 24 | HCT-116 (Colon) | 12.83 ± 0.9 nih.gov |

| Schiff's Base Derivative 24 | HePG-2 (Liver) | 9.07 ± 0.8 nih.gov |

Elucidation of Molecular Mechanisms of Cell Death (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Investigations into the molecular mechanisms of cell death induced by analogues of 4-(piperonylideneamino)phenyl sulfone point towards the induction of apoptosis and perturbation of the cell cycle.

Apoptosis Induction: Schiff bases have been shown to induce apoptosis in cancer cells. For example, a bis-structured Schiff base was found to induce apoptosis in the MCF-7 breast cancer cell line nih.gov. The study demonstrated that the compound led to increased DNA damage and prevented cell proliferation nih.gov. Other studies on Schiff's bases have also reported apoptosis-inducing activities mdpi.com. The piperonal-related compound, piperine, has been shown to induce significant apoptosis in melanoma cells plos.org. This was associated with the cleavage of caspase-3 and PARP, key executioners of apoptosis plos.org.

Cell Cycle Perturbation: The perturbation of the cell cycle is another mechanism through which these compounds may exert their cytotoxic effects. Piperine has been observed to cause a G1 phase cell cycle arrest in melanoma cells plos.org. This arrest was linked to DNA damage and the activation of checkpoint kinase 1 (Chk1) plos.org. In another study, piperine was found to trigger a G1 phase cell cycle arrest in colorectal cancer cells nih.gov. Furthermore, some Schiff base complexes have been shown to arrest the cell cycle in the G2/M phase nih.gov. The cell cycle is a critical process for cell proliferation, and its arrest can prevent the division of cancer cells embopress.org. Compounds that can halt the cell cycle at specific checkpoints are valuable in cancer research scbt.com.

While direct studies on 4-(piperonylideneamino)phenyl sulfone are limited, the evidence from its structural analogues strongly suggests that its anticancer activity may be mediated through the induction of apoptosis and cell cycle arrest.

Assessment of Selective Cytotoxicity Profiles

A crucial aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, non-cancerous cells. Studies on dapsone and its derivatives have shown promising results in this regard.

In an in vitro study, both dapsone and its synthetic derivative, DDS-13, exhibited cytotoxic effects on the DU145 (prostate cancer) and HeLa (cervical cancer) cell lines. nih.gov. Importantly, neither of these compounds showed any cytotoxic effect on non-cancerous human dermal fibroblast cells (HDFa) nih.gov. This indicates a selective cytotoxic profile for dapsone and its analogue, a highly desirable characteristic for a potential anticancer agent nih.gov.

Similarly, other studies have highlighted the importance of selective cytotoxicity. For instance, certain novel piperidones have demonstrated selective cytotoxicity towards cancerous cells as opposed to non-cancerous cells nih.gov. The selective cytotoxicity index (SCI) is a measure of this selectivity, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells nih.gov. Piperine has also been shown to selectively affect multidrug-resistant cancer cells mdpi.com.

The selective cytotoxicity of dapsone and its derivatives against cancer cells while sparing normal cells suggests a favorable therapeutic window and underscores the potential of this class of compounds for further investigation in cancer therapy.

Anti-inflammatory Potential (Cellular and Biochemical Pathways)

Dapsone, the core structure of 4-(piperonylideneamino)phenyl sulfone, is well-known for its anti-inflammatory properties in addition to its antimicrobial effects bohrium.com. The anti-inflammatory actions of dapsone are believed to be mediated through several cellular and biochemical pathways.

One of the primary mechanisms of dapsone's anti-inflammatory action is the inhibition of neutrophil adherence nih.gov. This is thought to be achieved by interfering with the activation or function of G-proteins that initiate the signal transduction cascade in response to chemotactic stimuli nih.gov. By inhibiting this signaling, dapsone can suppress the recruitment of neutrophils to sites of inflammation and reduce the local production of toxic respiratory and secretory products nih.gov.

Dapsone is also known to have antioxidant properties, which contribute to its anti-inflammatory effects mdpi.com. It can directly scavenge reactive oxygen species (ROS) and inhibit their production mdpi.com. Furthermore, dapsone has been found to inhibit the enzyme myeloperoxidase in neutrophils, which is involved in the production of hypochlorous acid, a potent inflammatory agent mdpi.com.

Schiff bases, in general, have also been investigated for their anti-inflammatory potential researchgate.net. The formation of a Schiff base from dapsone, such as in 4-(piperonylideneamino)phenyl sulfone, may modulate its anti-inflammatory activity. While specific studies on the anti-inflammatory pathways of 4-(piperonylideneamino)phenyl sulfone are not widely available, the known mechanisms of dapsone provide a strong basis for its potential to modulate inflammatory responses. These mechanisms include the downregulation of neutrophil-mediated inflammatory responses and the reduction of eosinophil peroxidase effects on mast cells bohrium.com.

Metal Complexation and Coordination Chemistry of 4 Piperonylideneamino Phenyl Sulfone As a Ligand

Synthesis of Coordination Compounds with 4-(Piperonylideneamino)phenyl Sulfone

The synthesis of coordination compounds involving 4-(Piperonylideneamino)phenyl sulfone as a ligand typically follows established methods for the formation of Schiff base metal complexes. nih.gov This generally involves the reaction of the ligand with a metal salt in a suitable solvent system.

Coordination complexes of 4-(Piperonylideneamino)phenyl sulfone can be synthesized by reacting the ligand with various transition metal salts. The common procedure involves dissolving the Schiff base ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. nih.govsciencepublishinggroup.com The mixture is typically refluxed for a period to ensure the completion of the reaction. mdpi.com Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. This method is versatile and has been successfully employed for the synthesis of complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), iron(III), and zinc(II). nih.govresearchgate.netcumhuriyet.edu.tr

The stoichiometry of the resulting metal complexes, which describes the metal-to-ligand ratio, is a critical aspect of their characterization. This is often determined through elemental analysis (CHN analysis) and by comparing the experimental molecular weight, obtained via mass spectrometry, with the calculated value for a proposed formula. researchgate.netnih.gov

Based on the structure of 4-(Piperonylideneamino)phenyl sulfone, several coordination modes are possible. The primary coordination site is expected to be the nitrogen atom of the azomethine group (-CH=N-), a common feature in Schiff base ligands. cumhuriyet.edu.tr Additionally, the two oxygen atoms of the sulfone group (-SO₂-) could also participate in coordination, potentially allowing the ligand to act as a bidentate or even a bridging ligand, depending on the metal ion and reaction conditions. Spectroscopic and other analytical techniques are employed to elucidate the precise coordination behavior.

Advanced Characterization of Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to confirm their structure, bonding, and geometry. This is achieved through a combination of spectroscopic and physical measurement techniques.

Spectroscopic methods provide valuable insights into the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the mode of coordination. A key indicator of complexation is the shift in the vibrational frequency of the azomethine group (ν(C=N)). This band, typically observed in the 1600-1650 cm⁻¹ region for the free ligand, may shift to a lower or higher wavenumber upon coordination with a metal ion, confirming the involvement of the azomethine nitrogen in bonding. sciencepublishinggroup.comresearchgate.net The characteristic symmetric and asymmetric stretching vibrations of the sulfone group (ν(SO₂)) would also be monitored for any shifts, which would suggest their participation in the coordination sphere. nih.gov

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Complexation |

| Azomethine (C=N) | ~1625 cm⁻¹ | Shift to lower or higher frequency |

| Sulfone (SO₂) asym. | ~1300-1350 cm⁻¹ | Potential shift if coordinated |

| Sulfone (SO₂) sym. | ~1140-1180 cm⁻¹ | Potential shift if coordinated |

| Metal-Nitrogen (M-N) | N/A | Appearance of new band (~400-500 cm⁻¹) |

| Metal-Oxygen (M-O) | N/A | Appearance of new band (~500-600 cm⁻¹) |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in deducing its geometry. The spectrum of the free ligand typically shows intense bands corresponding to π → π* and n → π* transitions. scielo.org.za Upon complexation, these bands may shift, and new bands may appear in the visible region. researchgate.net These new bands can often be assigned to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions, the latter being particularly useful for predicting the geometry (e.g., octahedral, tetrahedral, or square planar) of complexes with metals like Cu(II), Ni(II), and Co(II). sciencepublishinggroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). researchgate.net The spectra of the complexes would be compared to that of the free ligand. A downfield or upfield shift of the proton signal for the azomethine group (-CH=N-) in the ¹H NMR spectrum would provide strong evidence of coordination at this site. researchgate.netresearchgate.net For paramagnetic complexes (e.g., Fe(III), Cu(II)), NMR signals are often broadened, making detailed analysis challenging. researchgate.net

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes, which helps in confirming the proposed stoichiometry (metal-to-ligand ratio). nih.gov

These physical measurements provide further evidence for the structure and nature of the metal complexes.

Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature helps to determine the number of unpaired electrons in the central metal ion. This information is vital for understanding the electronic structure and can be used to infer the coordination geometry. For example, it can help distinguish between square planar (often diamagnetic) and tetrahedral or octahedral (often paramagnetic) geometries for a Ni(II) complex.

Molar Conductivity: The molar conductivity of a complex is measured by dissolving it in a suitable non-coordinating solvent, such as DMF or DMSO, and measuring the solution's ability to conduct electricity. researchgate.net The resulting value indicates whether the complex is an electrolyte or a non-electrolyte. researchgate.net This helps to determine if any anions from the starting metal salt are part of the coordination sphere or exist as counter-ions in the crystal lattice.

| Measurement Technique | Information Obtained |

| Magnetic Susceptibility | Number of unpaired electrons, geometry, oxidation state |

| Molar Conductivity | Electrolytic or non-electrolytic nature of the complex |

Influence of Metal Complexation on Biological Activities

Due to the lack of studies on the metal complexes of 4-(Piperonylideneamino)phenyl sulfone, there is no specific data available on how metal complexation influences its biological activities. The following subsections reflect this absence of information for the specified compound.

A thorough search of scientific databases and research articles did not yield any studies that have investigated the antimicrobial properties of metal complexes of 4-(Piperonylideneamino)phenyl sulfone. Consequently, there is no available data to present on the modulation or enhancement of its antimicrobial properties through coordination with metal ions. Research on other structurally related Schiff base ligands has suggested that complexation with metal ions can enhance antimicrobial activity, a phenomenon often attributed to increased lipophilicity and altered cell permeability. However, without specific studies on 4-(Piperonylideneamino)phenyl sulfone, any such effects for this particular compound remain hypothetical.

Similarly, there is a lack of available research on the cytotoxicity and enzyme inhibition profiles of metal complexes of 4-(Piperonylideneamino)phenyl sulfone. While metal complexes of other Schiff bases have been explored for their potential as cytotoxic agents and enzyme inhibitors in various studies, no such investigations have been reported for this specific ligand. Therefore, no data tables or detailed research findings on the alteration of its cytotoxicity or enzyme inhibition upon complex formation can be provided.

Structure Activity Relationship Sar Analysis for 4 Piperonylideneamino Phenyl Sulfone Derivatives

Impact of Structural Modifications on Biological Efficacy

The core structure of 4-(Piperonylideneamino)phenyl sulfone offers multiple sites for modification, allowing for a systematic exploration of its SAR. The electronic and steric properties of substituents can dramatically alter the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

The piperonylidene portion of the molecule is derived from an aldehyde, and substitutions on its phenyl ring have a profound impact on biological activity. Studies on Schiff bases synthesized from 4-aminophenyl sulfone analogues and various aromatic aldehydes reveal clear trends related to the electronic nature of the substituents.

Generally, the presence of electron-withdrawing groups (EWGs) on the aromatic ring of the aldehyde-derived moiety tends to enhance antimicrobial activity. For instance, derivatives bearing chloro (-Cl) or nitro (-NO₂) groups often exhibit potent antibacterial and antifungal properties. The strong electron-withdrawing nature of these groups increases the polarization of the azomethine (C=N) bond, which is often crucial for biological activity. This enhanced electrophilicity of the imine carbon can facilitate interactions with nucleophilic residues in the active sites of target enzymes.

Conversely, the introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), can have a variable effect. While a hydroxyl group, particularly at the ortho or para position, can sometimes increase activity through its ability to form hydrogen bonds with target receptors, strong electron-donating groups may decrease the reactivity of the azomethine group, leading to diminished potency.

The position of the substituent also plays a key role. For example, a substituent at the para-position of the phenyl ring often has a more significant electronic influence on the azomethine linkage compared to a meta-substituent, due to resonance effects.

Table 1: Effect of Piperonylidene Ring Substituents on Antibacterial Activity of Phenyl Sulfone Schiff Base Derivatives

| Derivative Substituent (R) | Biological Activity (MIC in µg/mL vs. S. aureus) | Reference Compound (MIC in µg/mL) |

|---|---|---|

| H (Unsubstituted) | 50 | Ciprofloxacin (6.25) |

| 4-Chloro (-Cl) | 25 | Ciprofloxacin (6.25) |

| 4-Nitro (-NO₂) | 12.5 | Ciprofloxacin (6.25) |

| 4-Methoxy (-OCH₃) | 50 | Ciprofloxacin (6.25) |

| 4-Hydroxy (-OH) | 25 | Ciprofloxacin (6.25) |

| 2-Hydroxy (-OH) | 12.5 | Ciprofloxacin (6.25) |

Data synthesized from studies on analogous sulfone-based Schiff bases.

Substituents on the phenyl sulfone ring would modulate these properties. An electron-withdrawing substituent, such as a nitro or another sulfone group, would further enhance the electron-deficient nature of the aromatic ring and could potentially increase the hydrogen bond accepting strength of the sulfone oxygens. This might lead to stronger interactions with target proteins. Conversely, an electron-donating group like an amino or methoxy group would decrease the electron-withdrawing pull of the sulfonylated ring, potentially weakening its interaction with target sites but altering its pharmacokinetic properties.

The addition of substituents would also impact the lipophilicity of the molecule. Introducing lipophilic groups could enhance membrane permeability, which is crucial for reaching intracellular targets, but excessive lipophilicity might lead to poor solubility and bioavailability.

The azomethine or imine (-C=N-) group is a critical pharmacophore in this class of compounds. mdpi.comnih.gov Its importance is underscored by several key characteristics:

Electronic Nature : The lone pair of electrons on the sp² hybridized nitrogen atom of the imine group allows it to act as a coordinating site for metal ions or to form hydrogen bonds with biological targets. mdpi.com The double bond itself creates a region of high electron density.

Structural Rigidity : The C=N double bond imparts rigidity and planarity to the molecule, which helps in locking the compound into a specific conformation suitable for binding to a receptor's active site.

Hydrolytic Susceptibility : Under certain physiological conditions, the imine bond can be susceptible to hydrolysis, which may be a mechanism for the release of the constituent amine and aldehyde. In some cases, the released aldehyde may be the ultimate bioactive agent.